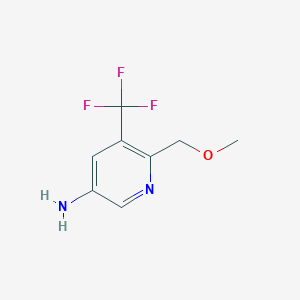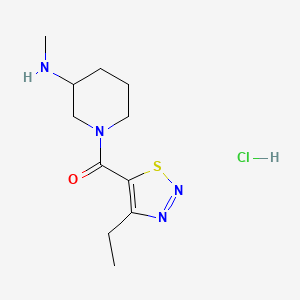
(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a piperidine ring, and a methanone group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the methanone group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Purification processes, including crystallization and chromatography, are employed to isolate the desired product.
化学反応の分析
Types of Reactions
(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of various alkyl or acyl groups.
科学的研究の応用
(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The methanone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride
- (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(ethylamino)piperidin-1-yl)methanone hydrochloride
Uniqueness
(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
特性
分子式 |
C11H19ClN4OS |
|---|---|
分子量 |
290.81 g/mol |
IUPAC名 |
(4-ethylthiadiazol-5-yl)-[3-(methylamino)piperidin-1-yl]methanone;hydrochloride |
InChI |
InChI=1S/C11H18N4OS.ClH/c1-3-9-10(17-14-13-9)11(16)15-6-4-5-8(7-15)12-2;/h8,12H,3-7H2,1-2H3;1H |
InChIキー |
NXKDXAGKSYTPAJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SN=N1)C(=O)N2CCCC(C2)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


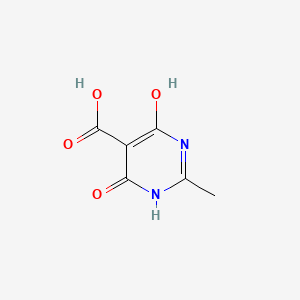
![4-[(E)-3-(4-chlorophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14906037.png)
![n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14906038.png)
![1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14906039.png)
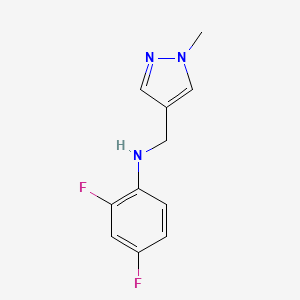
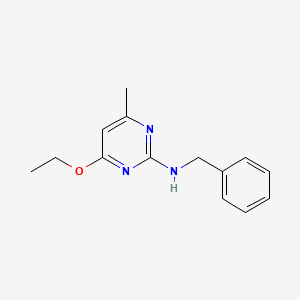
![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)
![7,7-Dimethyl-3-azabicyclo[4.1.0]heptan-4-one](/img/structure/B14906069.png)
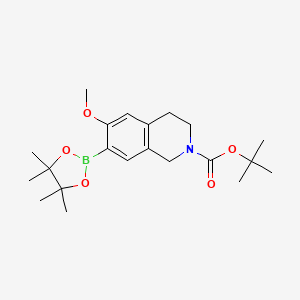
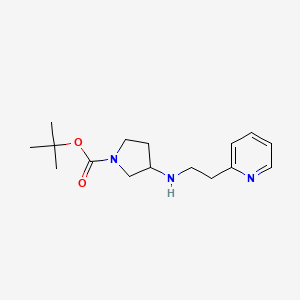
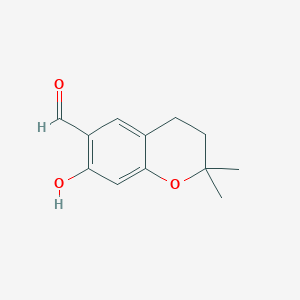
![6-Fluoro-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B14906086.png)
